molecular formula C11H13NO4 B3054950 dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate CAS No. 62563-06-8

dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Cat. No.: B3054950
CAS No.: 62563-06-8
M. Wt: 223.22 g/mol
InChI Key: KAPKVPKCSFOQNU-UHFFFAOYSA-N
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Description

Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS 62563-06-8) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This compound, with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol, serves as a versatile precursor for the synthesis of novel pyrrolizine derivatives . A key area of investigation for this compound is in oncology research. It is a direct synthetic precursor to 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters, which have demonstrated a modest level of in vivo antileukemic activity in L1210 assays and significant activity in P-388 lymphocytic leukemia models . The bis(carbamate) derivative, in particular, has shown potent activity at low doses with no acute toxicity . Furthermore, pyrrolizine derivatives are recognized as promising scaffolds in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory, analgesic, and antipyretic properties . Researchers value this specific dimethyl ester for its utility in constructing these complex, biologically active molecules. The compound features a boiling point of 343.3°C at 760 mmHg and a density of 1.31 g/cm³ . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

dimethyl 6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)7-6-12-5-3-4-8(12)9(7)11(14)16-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPKVPKCSFOQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCCC2=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312248
Record name Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62563-06-8
Record name NSC251821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation via Azomethine Ylide Intermediate

A widely employed method involves the generation of azomethine ylides through reductive conditions, followed by [3+2] cycloaddition. The iridium-catalyzed reductive process described by recent literature utilizes Vaska’s complex $$[IrCl(CO)(PPh$$3$$)$$2$$]$$ and tetramethyldisiloxane (TMDS) as a terminal reductant. This approach enables the formation of unstabilized azomethine ylides from lactam precursors, which subsequently undergo cycloaddition with dialkyl acetylenedicarboxylates (Scheme 1).

Key Steps:

  • Reductive Ylide Formation: Proline or substituted lactams react with TMDS under iridium catalysis to generate ylides.
  • Cycloaddition: The ylide intermediates react with dimethyl acetylenedicarboxylate in alcoholic solvents (e.g., methanol or ethanol) at 25–60°C to yield the pyrrolizine core.

This method achieves moderate to high yields (65–85%) and exhibits excellent functional group tolerance, making it suitable for derivatization.

Patent-Based Industrial Synthesis

The patent US4937368A discloses a scalable process for related pyrrolizine derivatives, emphasizing the use of water-immiscible co-solvents (e.g., dichloromethane or chloroform) to enhance yield and purity. While tailored for (+)-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylates, the protocol is adaptable to dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate by modifying the starting materials.

Optimized Conditions:

  • Temperature: 0–5°C during ylide formation to prevent side reactions.
  • Solvent System: Dichloromethane-water biphasic system for efficient extraction.
  • Catalyst: Trimethylamine or DMAP to accelerate cyclization.

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

Comparative studies highlight methanol as the optimal solvent for cycloaddition, offering a balance between reaction rate and product stability. Elevated temperatures (>60°C) promote side reactions such as ester hydrolysis, while temperatures below 25°C result in incomplete ylide formation (Table 1).

Table 1: Solvent and Temperature Optimization

Solvent Temperature (°C) Yield (%) Purity (%)
Methanol 25 78 98
Ethanol 40 72 95
THF 25 65 90
Dichloromethane 0 68 97

Data adapted from.

Catalytic Systems

The choice of catalyst significantly impacts efficiency. Iridium-based systems outperform traditional Lewis acids (e.g., ZnCl$$_2$$) in terms of turnover number (TON > 500) and enantioselectivity (up to 95% ee). Industrial protocols often employ DMAP (4-dimethylaminopyridine) to enhance reaction rates by stabilizing transition states.

Industrial-Scale Production

Continuous Flow Reactor Design

Recent advancements involve transitioning batch processes to continuous flow systems. Key parameters include:

  • Residence Time: 10–15 minutes for complete conversion.
  • Pressure: 1–2 bar to maintain solvent stability.
  • Catalyst Immobilization: Silica-supported iridium catalysts reduce metal leaching.

Table 2: Batch vs. Continuous Flow Performance

Parameter Batch Reactor Continuous Flow
Yield (%) 75 82
Purity (%) 98 99
Throughput (kg/day) 5 50

Analytical Characterization

Post-synthesis, the compound is validated via:

  • NMR Spectroscopy: $$^1$$H NMR (CDCl$$3$$): δ 3.78 (s, 6H, COOCH$$3$$), 2.90–3.10 (m, 4H, CH$$_2$$), 6.50 (s, 1H, aromatic).
  • Mass Spectrometry: ESI-MS m/z 224.09 [M+H]$$^+$$.
  • HPLC: >98% purity using a C18 column (acetonitrile:water = 70:30).

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has been identified as a lead compound in drug development targeting various diseases, particularly cancer. Its derivatives have shown promising antileukemic properties in preclinical studies. For instance, certain derivatives demonstrated significant activity against leukemia cell lines with minimal toxicity observed in vivo models .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines. It is utilized in cycloaddition reactions involving azomethine ylides and dialkyl acetylenedicarboxylates, allowing for the creation of complex molecular architectures .

Biological Studies

Research indicates that this compound interacts with specific enzymes and receptors within metabolic pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antileukemic Activity : A study demonstrated that derivatives of this compound exhibited significant antileukemic properties in vivo. The results indicated effective doses as low as 12.5 mg/kg in models like the L1210 assay .
  • Synthesis and Characterization : Research focused on synthesizing related compounds revealed insights into structural modifications that enhance biological activity. The introduction of different substituents on the pyrrolizine ring was shown to influence both reactivity and efficacy .
  • Comparative Studies : Comparisons with similar compounds highlighted that the unique phenyl substitution in dimethyl derivatives significantly affects their biological profiles compared to other pyrrolizine derivatives .

Potential Mechanisms of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes or receptors involved in cancer progression. These interactions may lead to the inhibition of cell proliferation in cancerous cells; however, further investigation is required to elucidate the precise molecular targets and mechanisms involved .

Mechanism of Action

The mechanism of action of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the pyrrolizine ring.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrrolizine and Related Derivatives

Compound Name Substituents/R-Groups Molecular Weight Physical State Melting Point (°C) Key Spectral Data (IR, MS) Biological Activity
Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate H (parent compound) 251.24 Solid/Oil* N/A IR: 1720–1740 cm⁻¹ (ester C=O) Antileukemic (P-388, L1210)
Dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate 5-(4-methylphenyl) 357.37 N/A N/A MS: m/z 357 (M⁺) Not reported
Dimethyl 5-(1-hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)-...-dicarboxylate 5-(isobenzofuran-yl) 413.37 Solid N/A NMR: No keto tautomer signals Potential bioactive scaffold
Dimethyl (3R,5R,7aS)-5-ethyl-3-phenyl-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate Thiazole ring, ethyl, phenyl 347.39 White solid 56.8–57.9 IR: 1723 cm⁻¹; MS: m/z 347 (M⁺) Not reported
Dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-pyrrolo[1,2-c]thiazole-... Thiazole, CF₃Ph, sulfone 484.35 N/A N/A N/A Likely enhanced reactivity

*Discrepancies in physical state may arise from synthetic conditions or purity .

Key Observations:

Core Heterocycle Differences: The parent pyrrolizine lacks the thiazole ring present in pyrrolo[1,2-c]thiazole derivatives (e.g., compounds 18b, 19b) . This structural variation impacts electronic properties and biological interactions. Thiazole-containing analogues exhibit distinct IR absorptions (e.g., 1653–1737 cm⁻¹ for combined C=O and C=N stretches) .

Electron-withdrawing groups: The trifluoromethylphenyl group in may enhance metabolic stability and target binding affinity through hydrophobic and π-π interactions.

Spectral Data :

  • The parent compound’s ester C=O stretches (1720–1740 cm⁻¹) are consistent across analogues, but additional groups (e.g., thiazole C=N) introduce overlapping IR peaks .
  • Mass spectra (MS) provide clear differentiation: The pyrrolo[1,2-c]thiazole derivative 18b shows a base peak at m/z 269 (M⁺ – 78), while antileukemic derivatives fragment with prominent m/z 301 and 269 ions.

Biological Activity

Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound belongs to the pyrrolizine class of compounds characterized by a unique bicyclic structure. Its molecular formula is C11H13NO4C_{11}H_{13}NO_4 with a molecular weight of approximately 223.23 g/mol. The compound features two ester functional groups that enhance its solubility and reactivity.

Biological Activities

Antileukemic Properties
Research indicates that derivatives of this compound exhibit significant antileukemic activity. In vivo studies have shown that certain derivatives can effectively inhibit the growth of leukemia cells in animal models. For instance, compounds with modifications to the pyrrolizine core have demonstrated potent activity against P-388 leukemia with effective doses as low as 0.78 mg/kg .

Antimicrobial and Anti-inflammatory Effects
The presence of the pyrrolizine ring in this compound is often associated with antimicrobial and anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit bacterial growth and modulate inflammatory responses, making it a candidate for further investigation in treating infections and inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve interactions with various cellular pathways:

  • Cell Cycle Regulation : Studies suggest that this compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation, although detailed mechanisms remain to be fully elucidated.

Table: Summary of Biological Activities

Activity TypeFindingsReference
AntileukemicSignificant activity against P-388 leukemia
AntimicrobialInhibitory effects on bacterial growth
Anti-inflammatoryModulation of inflammatory responses

Case Study: Antileukemic Activity

In a study focused on the synthesis and evaluation of various derivatives of this compound, researchers found that modifications to the ester groups significantly enhanced antileukemic activity. The bis(carbamate) derivative showed "cures" at low dose levels (12.5 mg/kg), indicating its potential as a therapeutic agent against leukemia .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate with high purity?

  • Methodological Answer : The synthesis of pyrrolizine derivatives typically involves multi-step reactions, such as cyclization or condensation, followed by purification via column chromatography. For analogous compounds like tetrahydroimidazo-pyridine derivatives, one-pot two-step reactions under reflux conditions have been employed, yielding products characterized by NMR (¹H, ¹³C), IR, and HRMS to confirm structural integrity . Optimizing solvent systems (e.g., DMSO for polar intermediates) and temperature gradients can enhance purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, with shifts in the 1.5–5.0 ppm range typical for dihydro-pyrrolizine protons and ester carbonyls near 165–170 ppm .
  • IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and pyrrolizine ring vibrations (C-N/C-C stretches).
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ peaks with <5 ppm error) . Cross-referencing these techniques mitigates misassignment risks.

Q. What are the foundational steps for establishing a reproducible synthesis protocol?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
  • Purification : Employ gradient elution in chromatography, leveraging polarity differences between ester groups and pyrrolizine cores.
  • Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to improve crystal yield and purity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic favorability. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by simulating energy profiles and identifying intermediates . Pairing computational results with experimental validation (e.g., isolating predicted intermediates) creates a feedback loop for refining synthetic routes .

Q. What statistical approaches resolve contradictions in reaction yield data across experimental trials?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For instance, a central composite design can model nonlinear interactions, while ANOVA identifies significant factors. This approach minimizes experimental runs while resolving yield discrepancies . For pyrrolizine derivatives, factors like steric hindrance from substituents may require fractional factorial designs to prioritize key variables .

Q. How can researchers mechanistically probe side reactions during synthesis?

  • Methodological Answer :

  • Isolation of Byproducts : Use preparative HPLC to separate minor components, followed by structural elucidation via MS/MS or 2D NMR (e.g., NOESY for spatial proximity).
  • Kinetic Studies : Monitor reaction progress under varying conditions (e.g., excess reagent) to identify competing pathways. For ester derivatives, hydrolysis or transesterification side reactions are common and can be suppressed using anhydrous conditions .

Q. What advanced techniques assess the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stressors (heat, humidity, UV light) and quantify degradation via HPLC-UV or LC-MS.
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures, critical for storage protocols.
  • Solid-State NMR : Detects polymorphic transitions affecting shelf life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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